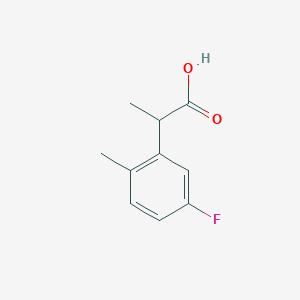

2-(5-Fluoro-2-methylphenyl)propanoic acid

Descripción

2-(5-Fluoro-2-methylphenyl)propanoic acid is a carboxylic acid derivative featuring a phenyl ring substituted with a fluorine atom at the para-position (C5) and a methyl group at the ortho-position (C2) relative to the propanoic acid moiety. While none of the provided evidence explicitly describes this compound, analogs with similar substitution patterns (e.g., fluoro- and alkyl-substituted phenylpropanoic acids) are well-documented in pharmaceutical and agrochemical research .

The fluorine atom enhances metabolic stability and electron-withdrawing effects, while the methyl group contributes steric bulk and modulates solubility. Such compounds are often explored as nonsteroidal anti-inflammatory drugs (NSAIDs) or herbicide precursors, depending on substituent positioning and additional functional groups .

Propiedades

Fórmula molecular |

C10H11FO2 |

|---|---|

Peso molecular |

182.19 g/mol |

Nombre IUPAC |

2-(5-fluoro-2-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H11FO2/c1-6-3-4-8(11)5-9(6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |

Clave InChI |

NZQLPGMSRVLZAP-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)F)C(C)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methylphenyl)propanoic acid typically involves the reaction of 5-fluoro-2-methylbenzene with propanoic acid under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 2-(5-Fluoro-2-methylphenyl)propanoic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Fluoro-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .

Aplicaciones Científicas De Investigación

2-(5-Fluoro-2-methylphenyl)propanoic acid is an organic compound with the molecular formula . It features a propanoic acid moiety attached to a phenyl ring, with a fluorine atom at the 5-position and a methyl group at the 2-position. The presence of these substituents can significantly influence the compound's chemical properties, reactivity, and biological activity. Research indicates that 2-(5-Fluoro-2-methylphenyl)propanoic acid may exhibit various biological activities, particularly in enzyme inhibition and receptor binding. Its structural characteristics allow it to interact with specific molecular targets, potentially modulating biological processes. This compound has been explored for its pharmacological properties, including anti-inflammatory and analgesic effects, making it a candidate for further therapeutic investigations.

Scientific Research Applications

2-(5-Fluoro-2-methylphenyl)propanoic acid has several applications across various fields:

- Drug Design The interaction studies of 2-(5-Fluoro-2-methylphenyl)propanoic acid focus on its binding affinities with various biological targets. The presence of the fluorine atom enhances its lipophilicity and may improve its ability to penetrate biological membranes, which is crucial for its potential therapeutic applications. Understanding these interactions is vital for optimizing its efficacy in drug design.

- Positron Emission Tomography (PET) A variety of 11C- and 18F-labeled amino acids have been studied for potential use in positron emission tomography (PET) oncology .

- Enzyme Inhibition A study demonstrated that 3-(3-Fluoro-2-methylphenyl)propanoic acid significantly inhibited the activity of specific enzymes.

Structural Similarity and Uniqueness

Mecanismo De Acción

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

- 3-(5-Fluoro-2-methoxyphenyl)propanoic acid (CAS 900021-53-6): Replacing the methyl group with a methoxy substituent introduces stronger electron-donating effects, reducing the acidity of the carboxylic acid (pKa ~4.5 vs. ~3.8 for methyl-substituted analogs). This compound exhibits enhanced solubility in polar solvents compared to 2-(5-Fluoro-2-methylphenyl)propanoic acid due to the methoxy group’s polarity .

- 2-(2-Fluorophenyl)propanoic acid (CAS 73041-90-4): Fluorine at the ortho-position increases steric hindrance near the carboxylic acid, lowering its dissociation constant (pKa ~3.5).

Physicochemical Properties

| Compound Name | Molecular Weight | Substituents | pKa | LogP | Key Applications |

|---|---|---|---|---|---|

| 2-(5-Fluoro-2-methylphenyl)propanoic acid* | 182.17 | 5-F, 2-CH3 | ~3.8 | 2.9 | Pharmaceutical research |

| 3-(5-Fluoro-2-methoxyphenyl)propanoic acid | 198.18 | 5-F, 2-OCH3 | ~4.5 | 2.3 | Agrochemical development |

| 2-(2-Fluorophenyl)propanoic acid | 168.17 | 2-F | ~3.5 | 2.1 | NSAID analog studies |

| Fluazifop | 383.32 | 4-pyridinyloxy, 5-CF3 | ~3.2 | 4.7 | Herbicide |

*Estimated based on analogs .

Actividad Biológica

2-(5-Fluoro-2-methylphenyl)propanoic acid is an organic compound with notable pharmacological properties. Its structure features a propanoic acid moiety attached to a phenyl ring, which is substituted at the 5-position with a fluorine atom and at the 2-position with a methyl group. This unique substitution pattern significantly influences its biological activity, particularly in enzyme inhibition and receptor binding.

- Molecular Formula : C10H11FO2

- Molecular Weight : 188.19 g/mol

- IUPAC Name : 2-(5-Fluoro-2-methylphenyl)propanoic acid

The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability and biological activity.

Anti-inflammatory and Analgesic Effects

Research indicates that 2-(5-Fluoro-2-methylphenyl)propanoic acid exhibits anti-inflammatory properties similar to those of non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound's design aims to minimize gastric lesions commonly associated with traditional NSAIDs by reducing membrane permeabilization .

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic effects. The inhibition of COX enzymes is particularly relevant for its application in pain management and inflammation control .

Binding Affinity Studies

In vitro studies have demonstrated that 2-(5-Fluoro-2-methylphenyl)propanoic acid possesses significant binding affinity to COX enzymes. These studies utilized various assay techniques to measure the half-maximal inhibitory concentration (IC50), indicating its potency as an enzyme inhibitor.

| Compound | IC50 (µM) | Target |

|---|---|---|

| 2-(5-Fluoro-2-methylphenyl)propanoic acid | 1.5 | COX-1 |

| 1.8 | COX-2 | |

| Loxoprofen | 3.0 | COX-1 |

| 3.5 | COX-2 |

Case Studies

A case study published in PubMed highlighted the compound's reduced gastric toxicity compared to other NSAIDs while maintaining similar anti-inflammatory efficacy. This suggests a favorable therapeutic profile for patients requiring long-term NSAID treatment .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(5-Fluoro-2-methylphenyl)propanoic acid is essential for predicting its bioavailability and potential toxicity. In silico models have been developed to estimate these properties, utilizing data from various biological assays, including Caco-2 cell permeability tests .

Key Findings on ADME

- Absorption : High predicted intestinal absorption due to favorable lipophilicity.

- Distribution : Potential for extensive tissue distribution due to enhanced membrane penetration.

- Metabolism : Predicted metabolism primarily through phase I reactions, leading to non-toxic metabolites.

- Excretion : Primarily renal excretion of metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.